molecular formula C16H20N2OS B4313450 2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B4313450
M. Wt: 288.4 g/mol
InChI Key: RSHLGBJZAINWFA-UHFFFAOYSA-N
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Description

2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound that features a unique structure combining a cyclohexenone moiety, an amino group, and a cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexenone derivative with an amino thiophene compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Properties

IUPAC Name

2-[(3-oxocyclohexen-1-yl)amino]-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c17-10-14-13-7-2-1-3-8-15(13)20-16(14)18-11-5-4-6-12(19)9-11/h9,13,15,18H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHLGBJZAINWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)SC(=C2C#N)NC3=CC(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 2
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 3
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 4
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 5
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 6
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

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